

# Endogenous Sources of Formate in Mammalian Cells: An In-depth Technical Guide

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## Compound of Interest

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## Introduction

**Formate**, a simple one-carbon metabolite, has emerged as a critical player in mammalian cell metabolism, extending far beyond its traditional role as a mere metabolic intermediate. It is a key currency of the one-carbon (1C) pool, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (methionine and serine), as well as for the methylation of DNA, RNA, and proteins.<sup>[1][2]</sup> The endogenous production of **formate** is a tightly regulated process, with multiple metabolic pathways contributing to its intracellular and systemic pools. Dysregulation of **formate** metabolism has been implicated in various pathological conditions, including cancer and developmental defects, making the enzymes and pathways involved in its synthesis attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the primary endogenous sources of **formate** in mammalian cells. It details the key metabolic pathways, presents quantitative data on their relative contributions, outlines experimental protocols for their investigation, and illustrates the intricate signaling networks that regulate **formate** production.

## Core Endogenous Sources of Formate

Mammalian cells derive **formate** from a variety of metabolic pathways, with the relative contribution of each source varying depending on cell type, proliferative state, and nutrient availability. The major endogenous sources are detailed below.

## Serine Catabolism

Serine is a major source of one-carbon units and, consequently, **formate**, particularly in proliferating cells such as cancer cells.[3][4] The catabolism of serine to **formate** occurs through both cytosolic and mitochondrial pathways, which are interconnected but can function independently.

- **Mitochondrial Pathway:** In the mitochondria, serine is converted to glycine by serine hydroxymethyltransferase 2 (SHMT2), with the one-carbon unit being transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF). This is then oxidized to 10-formyl-THF by methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) or its isozyme MTHFD2L. Finally, methylenetetrahydrofolate dehydrogenase 1 like (MTHFD1L) catalyzes the conversion of 10-formyl-THF to **formate** and THF.[4][5] This pathway is a major contributor to **formate** overflow, the release of excess **formate** from cells.[4]
- **Cytosolic Pathway:** In the cytosol, serine hydroxymethyltransferase 1 (SHMT1) catalyzes the conversion of serine to glycine, generating 5,10-CH<sub>2</sub>-THF. The trifunctional enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) then sequentially converts 5,10-CH<sub>2</sub>-THF to 5,10-methenyl-THF and then to 10-formyl-THF. While this 10-formyl-THF can be used directly for purine synthesis, it can also be a source of **formate**.[3]

## Glycine Cleavage System (GCS)

The glycine cleavage system is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine. This system is a significant source of one-carbon units and contributes substantially to the whole-body glycine flux.[3][6] The GCS breaks down glycine into CO<sub>2</sub> and ammonia, while transferring the  $\alpha$ -carbon to THF to form 5,10-CH<sub>2</sub>-THF.[3][6] This 5,10-CH<sub>2</sub>-THF can then be further metabolized to **formate** within the mitochondria via the action of MTHFD2/2L and MTHFD1L, similar to the serine catabolism pathway.[6]

## Tryptophan Catabolism

The catabolism of the essential amino acid tryptophan is another source of **formate**. The initial steps of the kynurenine pathway involve the conversion of tryptophan to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). The enzyme

arylformamidase (AFMID) then hydrolyzes N-formylkynurenine to yield kynurenine and a molecule of **formate**.<sup>[3]</sup>

## Histidine Catabolism

The breakdown of histidine also contributes to the **formate** pool. During histidine catabolism, N-formiminoglutamate (FIGLU) is formed. The formimino group is then transferred to THF by glutamate formiminotransferase, yielding glutamate and 5-formiminotetrahydrofolate. The latter is then converted through a series of steps to 10-formyl-THF, which can subsequently be converted to **formate**.

## Choline Catabolism

The metabolism of choline and its derivatives, such as betaine, dimethylglycine (DMG), and sarcosine, generates one-carbon units that can enter the **formate** pool. The stepwise demethylation of these compounds in the mitochondria produces 5,10-CH<sub>2</sub>-THF, which can then be converted to **formate**.<sup>[7]</sup>

## Methanol Metabolism

Both endogenous and exogenous methanol can be a source of **formate**. Methanol is oxidized to formaldehyde, primarily in the liver, by alcohol dehydrogenase. Formaldehyde is then rapidly converted to **formate** by aldehyde dehydrogenase.<sup>[8]</sup>

## Quantitative Contribution of Endogenous Formate Sources

The relative contribution of each pathway to the total **formate** pool can vary significantly depending on the cell type, metabolic state, and nutrient availability. The following tables summarize available quantitative data from various studies.

Source Pathway	Cell Type/Organism	Contribution to Formate Pool	Reference
Serine Catabolism	HCT116 colorectal cancer cells	Nearly 100% of released formate is derived from serine.	[2][4]
Serine Catabolism	IMR90 human fibroblasts	Majority of released formate is derived from serine.	[4]
Serine Catabolism	In vivo (mice)	Approximately 50% of plasma formate is derived from serine.	[4]
Glycine Cleavage System	Human	Accounts for a substantial proportion of whole-body glycine flux, implying a significant contribution to the one-carbon pool and subsequently formate.	[6]
Tryptophan Catabolism	General estimate	The potential contribution to the one-carbon pool has been less appreciated but is a direct source of formate.	[3]
Histidine Catabolism	General estimate	A known contributor to the one-carbon pool via formiminotransferase, leading to formate.	
Choline Catabolism	General estimate	The oxidative metabolism of choline contributes methyl groups for folate	[7]

methylation and  
subsequent formate  
production.

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Note: Quantitative data on the precise flux rates for all pathways across different cell types is an active area of research. The values presented here are based on available literature and may vary under different experimental conditions.

## Experimental Protocols for Studying Endogenous Formate Production

Accurate quantification of **formate** and tracing its metabolic origins are crucial for understanding its role in cellular metabolism. The following sections provide detailed methodologies for key experiments.

### Quantification of Formate using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying **formate** in biological samples. The following protocol is based on the derivatization of **formate** to a more volatile compound.  
[\[9\]](#)[\[10\]](#)

#### a. Sample Preparation:

- Cell Culture Supernatants: Centrifuge at 10,000 x g for 5 minutes to remove insoluble particles. The supernatant can be used directly or diluted.[\[11\]](#)
- Cell Lysates: Resuspend  $1-2 \times 10^6$  cells in 1 mL of PBS or assay buffer. Homogenize or sonicate on ice. Centrifuge to remove debris. The supernatant can be used for the assay.[\[11\]](#)  
[\[12\]](#)
- Plasma/Serum: Can be used directly after centrifugation to remove any particulates.[\[9\]](#)[\[13\]](#)  
Add an internal standard (e.g.,  $[13C]$ -**formate**) to the sample for accurate quantification.[\[9\]](#)

#### b. Derivatization:

- To 100  $\mu$ L of the sample, add an equal volume of a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBBr) in an organic solvent (e.g., acetone).<sup>[9][10]</sup>
- Incubate the mixture at 60°C for 30-60 minutes to allow for the formation of the pentafluorobenzyl **formate** derivative.
- After incubation, cool the samples to room temperature.
- Extract the derivative into an organic solvent like hexane by vigorous vortexing.
- Centrifuge to separate the phases and transfer the organic (upper) layer to a new vial for GC-MS analysis.

c. GC-MS Analysis:

- Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Use a temperature gradient program to separate the derivatized **formate** from other components.
- The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode.
- Monitor for the characteristic ions of the pentafluorobenzyl **formate** derivative for quantification. Use selected ion monitoring (SIM) for enhanced sensitivity and specificity.

## Stable Isotope Tracing of Formate Production

Stable isotope tracing is a powerful technique to elucidate the metabolic origins of **formate**. By providing cells with a substrate labeled with a stable isotope (e.g., [U-<sup>13</sup>C]-serine), the incorporation of the label into **formate** can be tracked.<sup>[2][5]</sup>

a. Experimental Workflow:

- Cell Culture: Culture mammalian cells in a defined medium.

- **Isotope Labeling:** Replace the standard medium with a medium containing the isotopically labeled precursor (e.g., [U-13C]-serine, [2-13C]-glycine). The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state.
- **Sample Collection:** At various time points, collect both the cell culture medium and the cells.
- **Metabolite Extraction:**
  - **Medium:** Process as described in the GC-MS protocol.
  - **Intracellular Metabolites:** Quickly quench metabolism by washing the cells with ice-cold saline and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).  
[14] Centrifuge to pellet cell debris and collect the supernatant.
- **GC-MS or LC-MS Analysis:** Analyze the extracted metabolites using GC-MS (after derivatization) or LC-MS to determine the mass isotopologue distribution of **formate** and other relevant metabolites.
- **Metabolic Flux Analysis (MFA):** The obtained labeling patterns can be used in computational models to calculate the flux rates through the different **formate**-producing pathways.[15][16]

## Signaling Pathways Regulating Formate Production

The endogenous production of **formate** is not a static process but is dynamically regulated by key cellular signaling pathways that sense nutrient availability and cellular stress.

### mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. It integrates signals from growth factors and nutrient availability to control anabolic processes. mTORC1 has been shown to promote the expression of key enzymes in one-carbon metabolism, including MTHFD2, thereby linking nutrient sensing to **formate** production.[17][18]

### AMPK Signaling

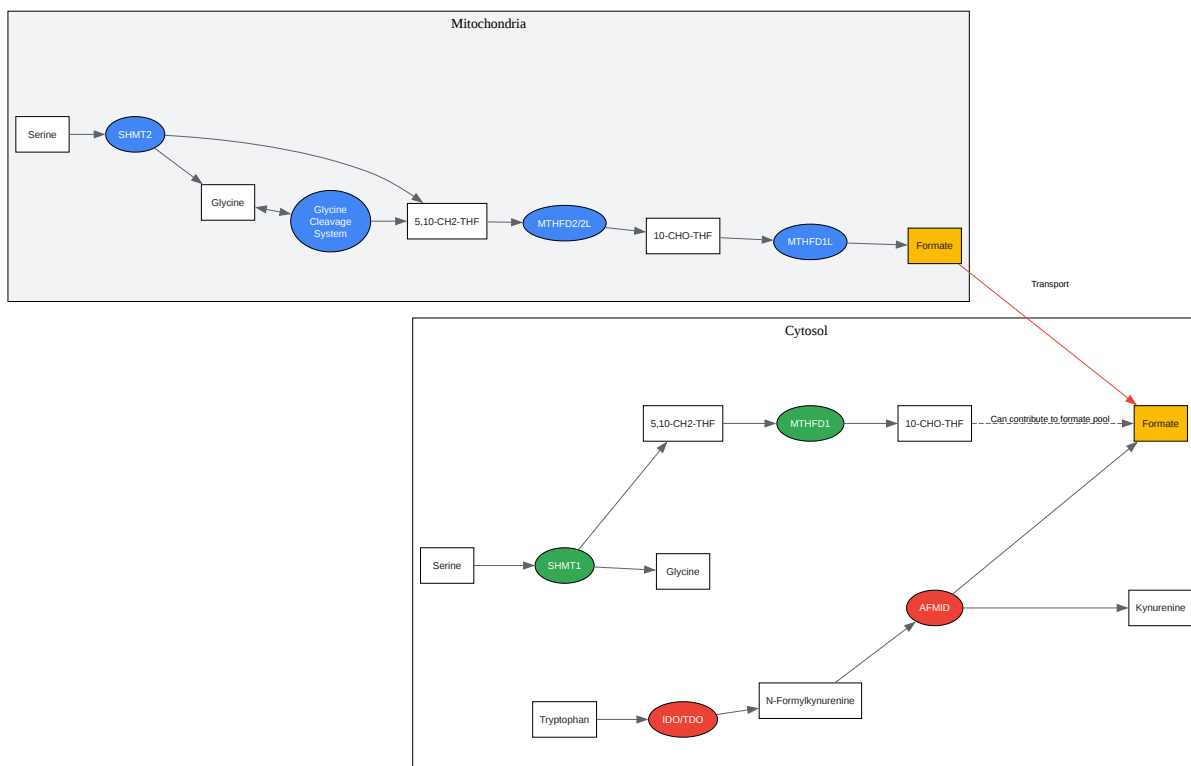
AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). AMPK activation generally promotes

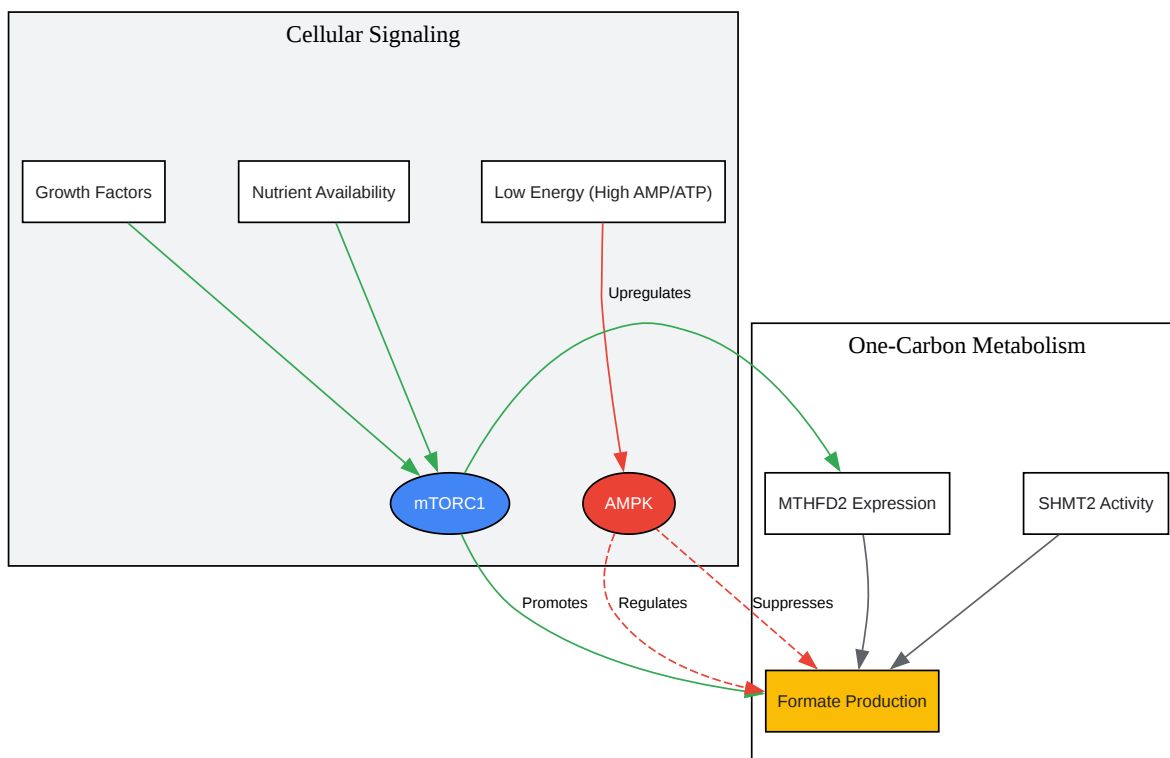
catabolic pathways that generate ATP while inhibiting anabolic processes. The relationship between AMPK and **formate** metabolism is complex. Some studies suggest that silencing of SHMT2 does not necessarily lead to AMPK activation.<sup>[19]</sup> Conversely, **formate** has been shown to suppress AMPK activity.<sup>[20]</sup> Further research is needed to fully elucidate the intricate interplay between AMPK signaling and the various **formate** production pathways.

## Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involved in endogenous **formate** production.









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